Introduction: Understanding the Molecular Landscape of Decyl Sulfide
Introduction: Understanding the Molecular Landscape of Decyl Sulfide
An In-depth Technical Guide to the Chemical Properties of Decyl Sulfide (CAS 693-83-4)
This guide provides a comprehensive overview of the chemical properties of decyl sulfide, intended for researchers, scientists, and professionals in drug development. The information is presented to not only detail the characteristics of this compound but also to provide insights into its handling, analysis, and potential applications, grounded in established scientific principles.
Decyl sulfide, also known as di-n-decyl sulfide or 1,1'-thiobis(decane), is a dialkyl sulfide with the chemical formula C₂₀H₄₂S.[1][2][3] Its structure consists of a central sulfur atom bonded to two ten-carbon alkyl chains (decyl groups). This simple, symmetrical structure belies a range of chemical behaviors and physical properties that are of interest in various fields of chemical research. The long, nonpolar alkyl chains dominate its physical properties, rendering it a lipophilic, water-insoluble compound, while the sulfur atom provides a site for specific chemical reactivity.
Physicochemical Properties: A Quantitative Overview
The physical characteristics of decyl sulfide are crucial for its handling, purification, and use in experimental setups. These properties are a direct consequence of its molecular structure and are summarized in the table below.
| Property | Value | Source |
| CAS Number | 693-83-4 | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₄₂S | [1][2][3][4][5] |
| Molecular Weight | 314.61 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder or flakes | [6] |
| Melting Point | 22-23 °C | [5] |
| Boiling Point | 206 °C at 8 Torr | [5] |
| Density | 0.8527 g/cm³ at 20 °C | [5] |
| Solubility | Insoluble in water; Soluble in alcohols and other organic solvents | [7] |
The low melting point indicates that decyl sulfide can exist as either a solid or a liquid at or near room temperature, a critical consideration for storage and handling. Its high boiling point and low vapor pressure are characteristic of a molecule with a significant molecular weight and van der Waals forces. The lipophilicity, a result of the long alkyl chains, dictates its solubility in nonpolar organic solvents and its immiscibility with water.
Spectroscopic Characterization: Elucidating the Structure
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. For decyl sulfide, the key techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of decyl sulfide is expected to be relatively simple due to the molecule's symmetry. The key signals would be a triplet for the methyl (CH₃) protons at the end of the alkyl chains, a triplet for the methylene (CH₂) protons adjacent to the sulfur atom (α-protons), and a series of overlapping multiplets for the other methylene protons in the decyl chains. The α-protons are deshielded by the adjacent sulfur atom and would appear at a higher chemical shift compared to the other methylene protons.
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¹³C NMR: The carbon NMR spectrum would similarly show distinct signals for the carbon atoms in different chemical environments. The carbon atom attached to the sulfur (α-carbon) would be shifted downfield. The other carbon signals would appear in the typical aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of decyl sulfide is characterized by the absence of highly polar functional groups, leading to a relatively simple spectrum dominated by C-H stretching and bending vibrations. Key expected absorptions include:
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C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the methylene and methyl groups in the alkyl chains.
-
C-H bending: Absorptions around 1465 cm⁻¹ for methylene scissoring and around 1375 cm⁻¹ for methyl bending.
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C-S stretching: A weak absorption in the 600-800 cm⁻¹ region, which can sometimes be difficult to identify.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of decyl sulfide would show a molecular ion peak (M⁺) at m/z = 314.6.[3] The fragmentation pattern would be characterized by the cleavage of the C-S and C-C bonds, leading to a series of fragment ions corresponding to the loss of alkyl fragments.
Chemical Reactivity and Potential for Derivatization
The reactivity of decyl sulfide is centered on the sulfur atom, which possesses lone pairs of electrons, making it nucleophilic.[8] This contrasts with its oxygen-containing analog, di-n-decyl ether, as sulfur is a better nucleophile than oxygen.[8][9]
Nucleophilic Substitution Reactions
Dialkyl sulfides readily react with alkyl halides in Sₙ2 reactions to form trialkylsulfonium salts.[8][9] This reactivity allows for the introduction of a positive charge and further functionalization.
Caption: Formation of a trialkylsulfonium salt from decyl sulfide.
Oxidation
The sulfur atom in decyl sulfide can be oxidized to form a sulfoxide and further to a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide and peroxy acids. The oxidation state of the sulfur significantly alters the polarity and chemical properties of the molecule.
Caption: Oxidation pathway of decyl sulfide.
Synthesis and Purification: A Practical Approach
A common method for the synthesis of symmetrical dialkyl sulfides like decyl sulfide is the reaction of an alkyl halide with sodium sulfide.
Synthetic Protocol
Reaction: 2 R-Br + Na₂S → R-S-R + 2 NaBr
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Alkyl Halide: Slowly add 1-bromodecane to the stirred solution. An excess of the alkyl halide can be used to ensure complete reaction of the sodium sulfide.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like diethyl ether or dichloromethane. The organic layers are combined, washed with brine, and dried over an anhydrous salt such as sodium sulfate.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure decyl sulfide.
Caption: Experimental workflow for the synthesis of decyl sulfide.
Applications in Research and Drug Development
While specific applications of decyl sulfide in drug development are not extensively documented in publicly available literature, its properties suggest several potential areas of use:
-
Intermediate in Organic Synthesis: As a nucleophile and a precursor to sulfoxides and sulfones, decyl sulfide can serve as a building block in the synthesis of more complex molecules with potential biological activity.
-
Drug Delivery: The lipophilic nature of decyl sulfide could be exploited in the design of lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, to encapsulate and deliver hydrophobic drugs.
-
Membrane Probe: The long alkyl chains of decyl sulfide allow it to intercalate into lipid bilayers. Modifications to the sulfide, such as the introduction of a fluorescent tag, could enable its use as a probe to study the properties of cell membranes.
Safety and Handling
Conclusion
Decyl sulfide is a molecule with a straightforward structure that offers a range of interesting chemical and physical properties. Its lipophilicity, coupled with the reactivity of the central sulfur atom, makes it a useful compound in organic synthesis and a potential candidate for applications in materials science and drug delivery research. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe use in a research setting.
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